molecular formula C12H14N2O4 B11861119 Ethyl 4,6-dimethoxypyrazolo[1,5-A]pyridine-3-carboxylate

Ethyl 4,6-dimethoxypyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B11861119
M. Wt: 250.25 g/mol
InChI Key: RMTTXFIDTCFTMV-UHFFFAOYSA-N
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Description

Ethyl 4,6-dimethoxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with methoxy groups at positions 4 and 6 and an ethyl ester at position 2. Pyrazolo[1,5-a]pyridines are of significant interest due to their structural versatility, enabling applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

ethyl 4,6-dimethoxypyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C12H14N2O4/c1-4-18-12(15)9-6-13-14-7-8(16-2)5-10(17-3)11(9)14/h5-7H,4H2,1-3H3

InChI Key

RMTTXFIDTCFTMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=CN2N=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-dimethoxypyrazolo[1,5-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dimethoxypyridine-3-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by esterification with ethanol to introduce the ethyl group . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the presence of a catalyst like sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dimethoxypyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 4,6-dimethoxypyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, including signal transduction pathways involved in cell proliferation and survival . Molecular docking studies have shown favorable interactions with active residues of target proteins, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical properties of ethyl 4,6-dimethoxypyrazolo[1,5-a]pyridine-3-carboxylate with related derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Data
This compound -OCH₃ (4,6) C₁₂H₁₄N₂O₄ 262.25 Hypothetical Expected higher solubility in polar solvents due to methoxy groups.
Ethyl 4,6-difluoropyrazolo[1,5-a]pyridine-3-carboxylate -F (4,6) C₁₀H₈F₂N₂O₂ 234.18 Lower electron density; increased lipophilicity. CCS (Collision Cross Section) data available via structural studies.
Ethyl 7-chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate -Cl (7), -F (4) C₁₀H₈ClFN₂O₂ 242.64 Halogenation enhances electrophilic substitution potential.
Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate -OH (5) C₁₀H₁₀N₂O₃ 206.20 Hydrogen-bonding capacity; potential for derivatization (e.g., glycosylation).
Ethyl 1-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-3-carboxylate -CH₃ (1), =O (2) C₁₁H₁₂N₂O₃ 220.23 Lactam formation reduces ester reactivity; altered tautomeric equilibria.
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) increase aromatic electron density compared to fluorine or chlorine (electron-withdrawing), affecting reactivity in electrophilic substitutions .
  • Solubility : Methoxy and hydroxyl derivatives exhibit higher polarity, enhancing solubility in aqueous or polar organic solvents relative to halogenated analogs .
  • Synthetic Flexibility : Halogenated derivatives (e.g., 7-chloro-4-fluoro) serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas hydroxyl or methoxy groups are less reactive in such contexts .
Reactivity Comparison:
  • Halogenated Derivatives : Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (MW 303.55) undergoes efficient Buchwald-Hartwig amination due to bromine’s leaving group ability .
  • Methoxy Derivatives : The 4,6-dimethoxy analog is less reactive in nucleophilic aromatic substitution but may participate in demethylation under strong acidic conditions .

Biological Activity

Ethyl 4,6-dimethoxypyrazolo[1,5-A]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H12_{12}N2_2O4_4
  • Molecular Weight : 224.22 g/mol
  • CAS Number : 14145812

This compound has been studied for its inhibitory effects on specific biological targets. Notably, it acts as an inhibitor of the protease-activated receptor 4 (PAR4), which plays a crucial role in platelet aggregation and thrombosis. This mechanism makes it a candidate for therapeutic interventions in cardiovascular diseases where platelet function is a critical factor .

Biological Activity Overview

  • Antibacterial Activity
    • Recent studies have indicated that compounds with similar pyrazolo-pyridine structures exhibit antibacterial properties against specific pathogens. For instance, derivatives targeting the FtsZ protein in Streptococcus pneumoniae show promise as narrow-spectrum antibiotics. This compound may share similar mechanisms due to its structural characteristics .
  • Antiplatelet Effects
    • The inhibition of PAR4 suggests potential antiplatelet activity. This could be beneficial in preventing thrombotic events in patients at risk for cardiovascular diseases. In vitro assays demonstrated that the compound effectively reduces platelet aggregation induced by various agonists .
  • Anti-inflammatory Properties
    • Preliminary data suggest that this compound may also exert anti-inflammatory effects through modulation of signaling pathways associated with inflammation. Further research is needed to elucidate these mechanisms and their clinical relevance.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntibacterialInhibits S. pneumoniae via FtsZ targeting
AntiplateletInhibits PAR4-mediated platelet aggregation
Anti-inflammatoryModulates inflammatory pathwaysTBD

Case Study: Antibacterial Screening

A study conducted on various pyrazolo[1,5-a]pyridine derivatives found that compounds structurally related to this compound exhibited selective antibacterial activity against S. pneumoniae. The compound was tested using minimum inhibitory concentration (MIC) assays and showed significant inhibition compared to control groups.

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